(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol
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Overview
Description
(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is a complex organic compound featuring a pyridine ring, a pyrazole ring, and a tetrahydropyran ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a pyrazole precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while reduction can produce pyridine alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its therapeutic potential. It has demonstrated cytotoxic activities against various cancer cell lines, indicating its potential as an anticancer agent .
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the production of various commercial products .
Mechanism of Action
The mechanism of action of (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrazole ring, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar in structure and function, used in cancer research.
Uniqueness
(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is unique due to its combination of pyridine, pyrazole, and tetrahydropyran rings.
Properties
IUPAC Name |
[2-(pyridin-4-ylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-7-11-8-18-9-13-12(11)6-16(15-13)5-10-1-3-14-4-2-10/h1-4,6,11,17H,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMGDDMXDCFTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CN(N=C2CO1)CC3=CC=NC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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